N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core with various substituents, including a benzodioxole moiety and dimethylphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzodioxole and dimethylphenyl groups through various coupling reactions. Key reagents and conditions include:
Palladium-catalyzed cross-coupling reactions: These are often used to introduce the benzodioxole moiety.
Nucleophilic substitution reactions: Employed to attach the dimethylphenyl groups.
Reaction conditions: Typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium chloride (PdCl~2~) under controlled temperatures
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced to modify its electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reducing agents: Including lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Solvents: Commonly used solvents include DMF, toluene, and ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinone derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine core can yield various reduced analogs .
Scientific Research Applications
N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Chemical Biology: Employed as a tool compound to study the interactions of pyrazolo[3,4-d]pyrimidine derivatives with biological targets
Mechanism of Action
The mechanism of action of N4-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives: These compounds also contain the benzodioxole ring and exhibit various biological activities.
Uniqueness
N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core with the benzodioxole and dimethylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25(2)20-23-18(22-13-8-9-16-17(10-13)28-12-27-16)15-11-21-26(19(15)24-20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJHNRUSXCHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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